1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown to inhibit cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle . By inhibiting CDK2, these compounds prevent the progression of the cell cycle, leading to cell cycle arrest . This can trigger programmed cell death or apoptosis, particularly in cancer cells .
Pharmacokinetics
A compound with a similar structure, c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can influence the bioavailability of the compound .
Result of Action
The inhibition of CDK2 by these compounds leads to significant cytotoxic activities against various cell lines . For instance, similar compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that these compounds could potentially be used as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-difluorobenzylamine with a thieno[3,2-d]pyrimidine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Pharmaceutical Research: The compound is explored for its potential use in drug development and formulation.
Industrial Applications: It may also have applications in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A similar compound with a slight variation in the position of the fluorine atoms.
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the difluorobenzyl group, providing a basis for comparison in terms of activity and properties.
Uniqueness
1-(2,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 2,5-difluorobenzyl group, which can influence its chemical reactivity, biological activity, and overall properties. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O2S/c20-13-6-7-15(21)12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-4-2-1-3-5-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISYWUUMMQROMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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